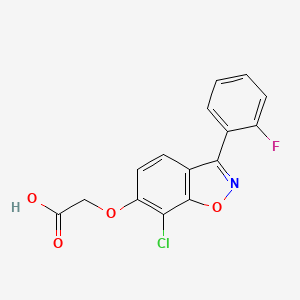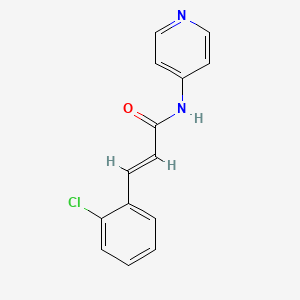
3-(2-chlorophenyl)-N-4-pyridinylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-pyridin-4-yl-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Applications De Recherche Scientifique
Crystal Structure Analysis
- The crystal structure of compounds structurally related to 3-(2-chlorophenyl)-N-4-pyridinylacrylamide has been studied, providing insights into their molecular geometry and interactions. For example, the structure of a similar compound, 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, was analyzed, revealing details about its molecular conformation and crystallization properties (Igonin et al., 1993).
Antifungal Activity
- Some compounds similar to 3-(2-chlorophenyl)-N-4-pyridinylacrylamide have demonstrated antifungal properties. For instance, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide showed good antifungal activity against several fungi (Xue Si, 2009).
Biological Screening
- Related compounds have been synthesized and screened for biological activity. For example, 2-(4'-chlorophenyl)-6-methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine was assayed for its activity against bacteria and fungi, showing moderate activity in certain concentrations (Bhuva et al., 2015).
Redox Behavior
- Research into the redox behavior of similar compounds has been conducted. For example, a study on the reduction of rhenium(III) bromide by tertiary amines and phosphines related to pyridine derivatives provides insights into their redox properties (Glicksman & Walton, 1976).
Chemical Synthesis and Characterization
- The synthesis and characterization of compounds akin to 3-(2-chlorophenyl)-N-4-pyridinylacrylamide have been a significant area of research. Studies have detailed the preparation processes and structural analysis of these compounds (Abdelwahab et al., 2017).
Electronic and Non-Linear Optical Properties
- The electronic and non-linear optical properties of related compounds have been investigated, providing valuable insights into their potential applications in materials science (Nazeer et al., 2020).
Propriétés
Nom du produit |
3-(2-chlorophenyl)-N-4-pyridinylacrylamide |
|---|---|
Formule moléculaire |
C14H11ClN2O |
Poids moléculaire |
258.7 g/mol |
Nom IUPAC |
(E)-3-(2-chlorophenyl)-N-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C14H11ClN2O/c15-13-4-2-1-3-11(13)5-6-14(18)17-12-7-9-16-10-8-12/h1-10H,(H,16,17,18)/b6-5+ |
Clé InChI |
ASZXVOGHNNBRPS-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=NC=C2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=NC=C2)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



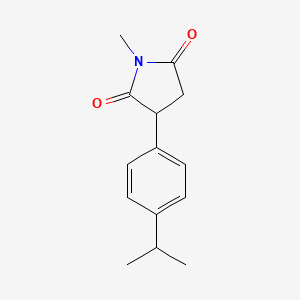
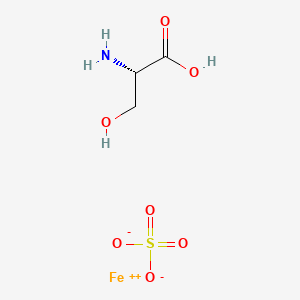
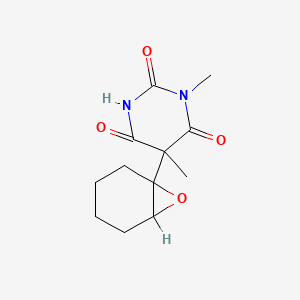
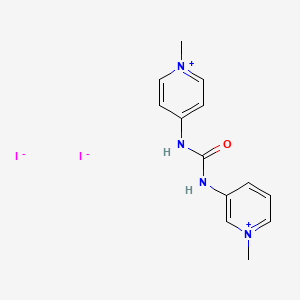
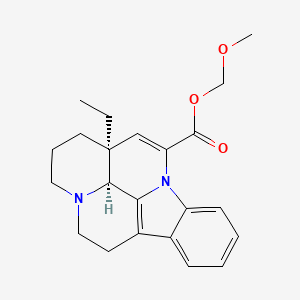
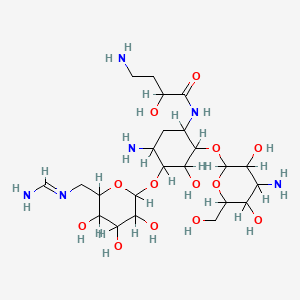
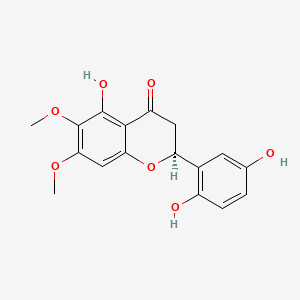
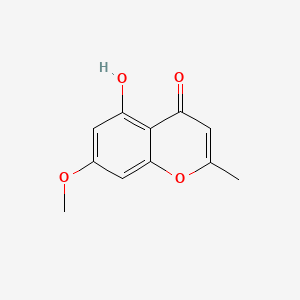
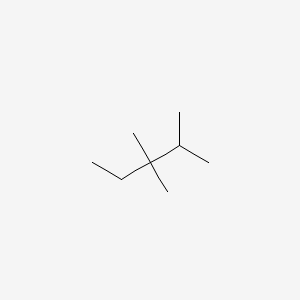
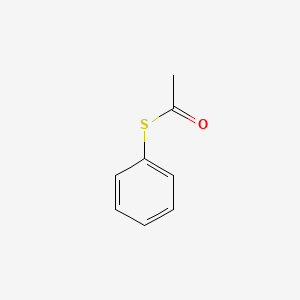
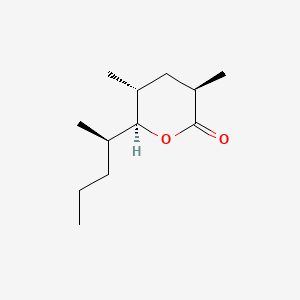
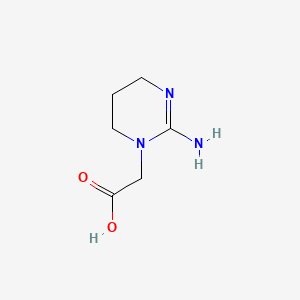
![N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]acetamide](/img/structure/B1202377.png)
